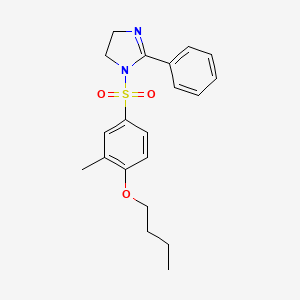![molecular formula C20H19N3O3S B15107767 Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15107767.png)
Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzimidazole fused with a pyrimidine ring, which is further substituted with various functional groups, including an ethyl ester, a hydroxyl group, and a methylsulfanyl phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then cyclized with an appropriate β-keto ester under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), halides, amines
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately resulting in cell death or inhibition of viral replication.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are widely studied for their antiviral and anticancer activities.
Quinolone Derivatives: These compounds have a similar fused ring structure and are known for their antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other heterocyclic compounds.
Propiedades
Fórmula molecular |
C20H19N3O3S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-19(25)16-17(12-8-10-13(27-2)11-9-12)23-15-7-5-4-6-14(15)21-20(23)22-18(16)24/h4-11,16-17H,3H2,1-2H3,(H,21,22,24) |
Clave InChI |
MFNQPKHTZVDQTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107690.png)

![5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15107708.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15107716.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15107742.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15107749.png)
![3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15107753.png)

![ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B15107773.png)

amine](/img/structure/B15107786.png)
